2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride
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Overview
Description
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a chemical compound with a unique structure that combines a pyrrolidine ring and an imidazole ring, both of which are functionalized with a trifluoromethyl group
Preparation Methods
The synthesis of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Imidazole derivatives: Compounds with the imidazole ring are often used in medicinal chemistry for their ability to interact with biological targets.
Trifluoromethylated compounds: The trifluoromethyl group is known for its ability to enhance the biological activity and stability of molecules
Biological Activity
The compound 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a member of the imidazole family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study focusing on similar imidazole compounds indicated that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly contributes to their efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Efficacy of Imidazole Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole | TBD | MRSA |
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | 0.5 | MRSA |
Other Imidazole Derivative | 0.125 | MSSA |
Note: TBD = To Be Determined
The biological activity of imidazole compounds often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets .
Case Study 1: Antimicrobial Screening
In a preliminary screening study, various imidazole derivatives were tested for their antibacterial properties. The results indicated that those with a trifluoromethyl group exhibited superior activity against both MRSA and MSSA compared to traditional antibiotics . This suggests the potential for developing new therapeutic agents based on this scaffold.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the imidazole ring and the introduction of substituents like trifluoromethyl significantly influenced antibacterial potency. The optimal configuration was found to be crucial for achieving desired biological effects .
Properties
Molecular Formula |
C8H12Cl2F3N3 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H/t5-;;/m1../s1 |
InChI Key |
NJZVSUCOCCWRQH-ZJIMSODOSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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